2-Ethynylbenzaldehyde

Catalog No.
S586588
CAS No.
38846-64-9
M.F
C9H6O
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynylbenzaldehyde

CAS Number

38846-64-9

Product Name

2-Ethynylbenzaldehyde

IUPAC Name

2-ethynylbenzaldehyde

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H

InChI Key

ZEDSAJWVTKUHHK-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C1C=O

Synonyms

2-ethynylbenzaldehyde, ethynylbenzaldehyde, ortho-ethynylbenzaldehyde

Canonical SMILES

C#CC1=CC=CC=C1C=O
  • Precursor for Heterocyclic Compounds: Research has explored the use of 2-ethynylbenzaldehyde in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. One study describes its use in the creation of iodoisoquinoline-fused benzimidazoles through a tandem iodocyclization reaction with o-benzenediamine and copper(I) iodide [].

2-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6OC_9H_6O and a molecular weight of 134.15 g/mol. It is characterized by the presence of an ethynyl group (CCH-C\equiv CH) attached to the ortho position of a benzaldehyde moiety. This unique structure imparts distinctive reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is typically found as a yellowish liquid, exhibiting a strong aromatic odor.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of imines or other derivatives when reacted with amines .
  • Cyclization Reactions: It can undergo cyclization to form isoquinolines when reacted with amines or oximes under specific conditions . For instance, the reaction with ammonia has been shown to yield isoquinoline derivatives with high efficiency.
  • Modification of Peptides: The compound has been utilized for N-terminal modifications of peptides and proteins, showcasing its ability to selectively react under mild conditions .

Research indicates that 2-ethynylbenzaldehyde exhibits biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for potential anti-cancer properties and as inhibitors of specific enzymes such as ABL kinase. The modification of proteins using this compound may enhance their therapeutic efficacy and selectivity, making it a subject of interest in drug development .

Several methods have been developed for synthesizing 2-ethynylbenzaldehyde:

  • Palladium-Catalyzed Reaction: A common synthesis method involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with terminal alkynes in the presence of bases like triethylamine and solvents such as dimethylformamide. This method typically yields good purity and yield .
  • Catalyst-Free Conditions: Recent studies have reported catalyst-free methods for synthesizing derivatives of 2-ethynylbenzaldehyde, emphasizing environmentally friendly approaches .

The applications of 2-ethynylbenzaldehyde span various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis for creating complex molecules, including pharmaceuticals and agrochemicals.
  • Bioconjugation: The compound is utilized for modifying peptides and proteins, enhancing their properties for therapeutic applications .
  • Material Science: It can be used in the development of new materials due to its unique electronic properties.

Interaction studies involving 2-ethynylbenzaldehyde have focused on its reactivity with biological molecules. For example, its ability to modify lysine residues in proteins has been investigated, revealing insights into its selectivity based on electronic effects and pH conditions during reactions . These studies are crucial for understanding how modifications can influence protein function and stability.

Several compounds share structural similarities with 2-ethynylbenzaldehyde, including:

Compound NameStructure TypeKey Features
EthynylbenzeneAlkyne derivativeLacks carbonyl group; primarily used in polymer chemistry.
3-EthynylbenzaldehydeIsomeric variantDifferent position of ethynyl group; may exhibit different reactivity patterns.
4-EthynylbenzaldehydeIsomeric variantSimilar reactivity but less explored in biological contexts.
PhenylacetyleneSimple alkyneUsed extensively in organic synthesis but lacks aldehyde functionality.

The uniqueness of 2-ethynylbenzaldehyde lies in its dual functional groups (alkyne and aldehyde), which enable diverse reactivity pathways not available to simpler alkynes or aldehydes alone. This compound's ability to participate in cyclization reactions further distinguishes it from its analogs.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-ethynylbenzaldehyde

Dates

Modify: 2023-08-15

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